7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Description
Properties
IUPAC Name |
7-chloro-6-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHAOUCMCJHEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . Another approach involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid.
Reduction: 7-Chloro-6-fluoro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde has shown promising results in anticancer research. Studies indicate that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, indole-containing metal complexes derived from similar scaffolds have demonstrated potent activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
Case Study:
A study investigated the cytotoxic effects of indole derivatives on MCF-7 cells, revealing that certain complexes exhibited higher efficacy than standard chemotherapy agents like sorafenib and gefitinib. The mechanism of action involved apoptosis induction and DNA intercalation, highlighting the therapeutic potential of these compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that indole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, metal complexes containing indole derivatives have shown superior antibacterial properties compared to their non-metal counterparts .
Data Table: Antimicrobial Activity of Indole Derivatives
| Compound Type | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Indole Complex | S. aureus | 15 | |
| Indole Complex | E. coli | 14 | |
| Non-Metal Indole | S. aureus | 10 | |
| Non-Metal Indole | E. coli | 9 |
Material Science Applications
Indole derivatives are increasingly recognized for their potential applications in material science, particularly in the development of organic semiconductors and sensors. The unique electronic properties of indoles allow for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study:
Research on indole-based materials has demonstrated their effectiveness in enhancing charge transport properties in OLEDs, leading to improved efficiency and stability . These materials are being explored for their ability to facilitate electron transfer processes, which are crucial for the performance of electronic devices.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the indole ring suggests potential binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The following table summarizes key analogs and their structural differences:
*Calculated based on analogous structures.
Key Observations:
- Positional Isomerism : The aldehyde group’s position (2 vs. 3) significantly impacts reactivity. For example, 7-Fluoro-1H-indole-3-carbaldehyde may exhibit different electrophilic substitution patterns compared to the target compound due to the inherent reactivity of the indole 3-position.
- Carboxylic acids are generally more polar and less volatile than aldehydes.
- Halogen vs. Hydroxyl : The hydroxy-substituted analog (7-Chloro-6-hydroxy-1H-indole-3-carbaldehyde ) has higher polarity due to H-bonding capacity, whereas the fluoro group in the target compound enhances lipophilicity.
Physicochemical Properties
- Melting/Boiling Points : The 6-chloro-7-fluoro-1H-indole precursor has a low melting point (42°C), likely due to reduced intermolecular forces compared to aldehyde-containing analogs.
- Molecular Weight and Solubility : The target compound’s molecular weight (~213.60 g/mol) suggests moderate solubility in organic solvents, comparable to its 3-carbaldehyde isomer . Hydroxy-substituted analogs (e.g., ) may exhibit better aqueous solubility.
Biological Activity
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is primarily being studied for its role as a selective inhibitor of protein arginine deiminase (PAD), an enzyme implicated in various pathological conditions.
Protein Arginine Deiminase Inhibition : The primary biological activity of this compound is its ability to inhibit PAD enzymes, which convert peptidyl-arginine to peptidyl-citrulline through a process known as citrullination. This modification plays a significant role in several diseases, including rheumatoid arthritis and certain cancers, by altering protein function and promoting autoantibody formation .
Pharmacological Implications
- Anti-inflammatory Effects : By inhibiting PAD4, this compound may reduce inflammatory responses associated with autoimmune diseases. PAD4 is known to be overexpressed in conditions such as rheumatoid arthritis, where it contributes to the citrullination of joint proteins, leading to disease progression .
- Anticancer Activity : Research suggests that this compound exhibits anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis. Inhibition of PAD4 may lead to decreased tumor growth and increased sensitivity to chemotherapeutic agents .
- Neuroprotective Potential : There is emerging evidence that PAD inhibition could also have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease where abnormal citrullination processes are implicated .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits PAD4 activity, leading to reduced citrullination levels in various cell lines. These findings suggest its potential utility in treating inflammatory and autoimmune diseases .
- Animal Models : Animal studies have shown that treatment with PAD inhibitors like this compound can alleviate symptoms of collagen-induced arthritis, indicating its therapeutic potential in rheumatoid arthritis models .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other indole derivatives:
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
- Halogenation and Formylation : Start with a pre-functionalized indole core. Introduce chlorine and fluorine via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) and Selectfluor under anhydrous conditions (e.g., DMF, 0–5°C). For the aldehyde group, employ a Vilsmeier-Haack reaction with POCl₃ and DMF .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a face shield during bulk transfers .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Ensure local exhaust ventilation if handling powdered forms .
- Waste Disposal : Collect halogenated waste in designated containers and neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation : X-ray crystallography (using SHELXL or OLEX2 for refinement) resolves regiochemistry of chloro/fluoro substituents. For crystals, slow evaporation from acetonitrile is recommended .
- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times with synthetic intermediates .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?
Methodological Answer:
- Twinning Analysis : Use OLEX2’s TwinRotMat tool to identify twin laws. Refine using HKLF5 format in SHELXL, adjusting BASF parameters iteratively .
- Disorder Modeling : For flexible aldehyde groups, split occupancy refinement (PART command in SHELXL) and apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .
Q. What strategies improve yield in multi-step syntheses involving competing halogenation reactions?
Methodological Answer:
- Sequential Halogenation : Prioritize fluorine introduction due to its stronger directing effects. Use protecting groups (e.g., SEM for indole NH) to prevent unwanted side reactions .
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for cross-coupling steps. Monitor via in-situ IR to track intermediate formation .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points)?
Methodological Answer:
Q. What computational methods predict the reactivity of this compound in designing bioactive derivatives?
Methodological Answer:
Q. How can NMR spectral complexity (e.g., substituent-induced shifts) be mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
